An In-depth Technical Guide to Trilaurin-d15: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Trilaurin-d15: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Trilaurin-d15, a deuterated stable isotope of Trilaurin (B1682545). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds for quantitative analysis.
Core Chemical Properties
Trilaurin-d15, also known as Glyceryl tridodecanoate-d15, is a saturated triglyceride where 15 hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart, Trilaurin.[1]
Quantitative Data Summary
The key chemical and physical properties of Trilaurin-d15 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₅₉D₁₅O₆ | [1][2] |
| Molecular Weight | 654.09 g/mol | [2] |
| CAS Number | 1219805-25-0 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥99% deuterated forms (d₁-d₁₅) | [1] |
| Solubility | Slightly soluble in chloroform (B151607) (0.1-1 mg/ml) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |
Chemical Structure
Trilaurin-d15 consists of a glycerol (B35011) backbone esterified with three lauric acid-d5 chains. The deuterium atoms are typically located on the terminal methyl and adjacent methylene (B1212753) groups of each lauric acid chain.
Structural Representations
| Identifier | String |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(OCC(OC(CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])=O)COC(CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])=O)=O |
| InChI | InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |
Structural Diagram
Caption: Chemical structure of Trilaurin-d15.
Experimental Protocols
Trilaurin-d15 is primarily used as an internal standard in quantitative mass spectrometry for the analysis of Trilaurin in various biological and non-biological matrices. Below are detailed methodologies for its application in LC-MS and GC-MS.
Quantification of Trilaurin using LC-MS/MS
This protocol outlines a general procedure for the quantification of trilaurin in a biological matrix (e.g., plasma) using Trilaurin-d15 as an internal standard.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of Trilaurin (analyte) and Trilaurin-d15 (internal standard) in a suitable organic solvent (e.g., methanol (B129727) or chloroform) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by spiking known amounts of the Trilaurin stock solution into the biological matrix.
-
Prepare a working solution of Trilaurin-d15 at a fixed concentration.
-
-
Sample Preparation:
-
To an aliquot of the sample (e.g., 100 µL of plasma), add the Trilaurin-d15 working solution.
-
Perform a lipid extraction using a suitable method, such as a liquid-liquid extraction with a mixture of chloroform and methanol or a solid-phase extraction (SPE).
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for detection and quantification.
-
Monitor the precursor-to-product ion transitions for both Trilaurin and Trilaurin-d15.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of Trilaurin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Diagram:
Caption: LC-MS/MS workflow for Trilaurin quantification.
Role in Understanding Triglyceride Metabolism
While Trilaurin-d15 is not directly involved in signaling pathways, as a tracer for its non-labeled counterpart, it is an invaluable tool for studying triglyceride metabolism. By tracking the fate of labeled trilaurin, researchers can investigate processes such as digestion, absorption, transport, storage, and breakdown of triglycerides.
Triglyceride Metabolism Overview
Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat. They are synthesized from glycerol and fatty acids. The metabolism of triglycerides involves several key steps:
-
Lipolysis: The breakdown of triglycerides into glycerol and free fatty acids.
-
Beta-oxidation: The process by which fatty acids are broken down to produce energy.
-
Lipogenesis: The synthesis of fatty acids and their subsequent esterification to glycerol to form triglycerides.
Simplified Triglyceride Metabolism Pathway:
Caption: Simplified overview of triglyceride metabolism.
By using Trilaurin-d15 as a tracer, researchers can quantitatively follow the flux of trilaurin through these metabolic pathways, providing critical insights into lipid homeostasis and the pathophysiology of metabolic diseases.
